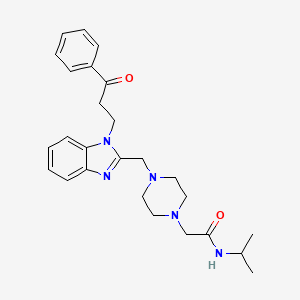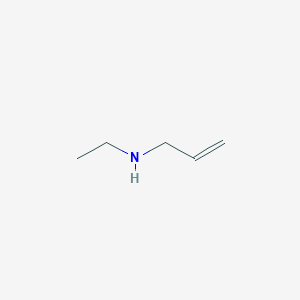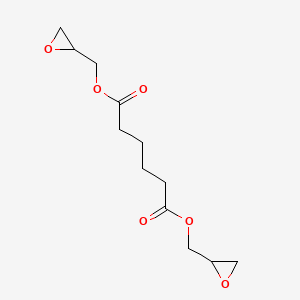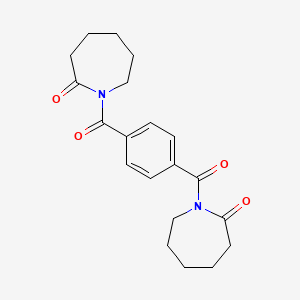
Octahydro-4,7-methano-1H-indenol
Overview
Description
Octahydro-4,7-methano-1H-indenol, also known as indenol, is a chemical compound with a molecular formula of C10H16O . It is a white solid with a minty, herbal aroma . It is commonly used as a flavoring agent in the food and cosmetic industries .
Molecular Structure Analysis
The molecular structure of Octahydro-4,7-methano-1H-indenol consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight is 152.2334 . The structure can be represented by the SMILES notation: [H][C@]12CCC[C@@]1([H])[C@@H]3C[C@H]2CC3O .Physical And Chemical Properties Analysis
Octahydro-4,7-methano-1H-indenol has a molecular weight of 152.2334 . It is a white solid with a minty, herbal aroma . The molecular formula is C10H16O .Scientific Research Applications
Endocrine-Mediated Effects
Research has shown that certain derivatives of Octahydro-4,7-methano-1H-indenol can have estrogenic effects. For instance, a study on 4,4′-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol indicated that it caused estrogenic effects such as abnormal estrous cycle and increased ovarian follicles in rats, as well as thyroid dysfunction. This suggests potential applications in studying endocrine-mediated effects and environmental toxicity of similar compounds (Umano et al., 2010).
Fragmentation Studies
The compound has been studied in terms of its fragmentation behavior under electron impact. A study elucidated the principal decomposition reactions of the endo- and exo-octahydro-4,7-methano-1H-indene systems, providing insights into the structural stability and decomposition pathways of such compounds (Inman & Serve, 1982).
Enantioselective Synthesis
In the field of synthetic chemistry, the octahydro-1,6-methano-1H-indene framework, a variant of Octahydro-4,7-methano-1H-indenol, has been synthesized enantiomerically. This has implications in the development of marine sesquiterpenoids and could be valuable in drug synthesis and discovery (Dietinger et al., 2010).
Bromination Studies
The compound's behavior under bromination conditions has been explored. A study on the thermal and photobromination of octahydro-1H-4,7-methanoindene revealed regiospecific bromides formation, contributing to understanding the chemical reactivity and potential applications in synthetic chemistry (Ozer et al., 2013).
Development of Polycyclic Scaffolds
A methodology for synthesizing compounds containing the novel octahydro-1H-2,5-epimino-4,7-methanoindene azapolycyclic system was reported. This contributes to the development of new chemical scaffolds for potential pharmaceutical applications (Palchykov et al., 2020).
Polyolefin Studies
The compound has been investigated in the context of polymers. A study on the dynamic birefringence of amorphous polyolefins containing Octahydro-4,7-methano-1H-indenol derivatives provided insights into the stress-optical behavior of these materials, which is significant in materials science and engineering (Inoue et al., 1994).
properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-4,7-methano-1H-indenol | |
CAS RN |
51002-10-9 | |
| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051002109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)



![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)




